N-(Piperidin-4-yl)benzamide hydrate N-(Piperidin-4-yl)benzamide hydrate
Brand Name: Vulcanchem
CAS No.: 1986427-04-6
VCID: VC11711980
InChI: InChI=1S/C12H16N2O.H2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H,14,15);1H2
SMILES: C1CNCCC1NC(=O)C2=CC=CC=C2.O
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol

N-(Piperidin-4-yl)benzamide hydrate

CAS No.: 1986427-04-6

Cat. No.: VC11711980

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

N-(Piperidin-4-yl)benzamide hydrate - 1986427-04-6

Specification

CAS No. 1986427-04-6
Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
IUPAC Name N-piperidin-4-ylbenzamide;hydrate
Standard InChI InChI=1S/C12H16N2O.H2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H,14,15);1H2
Standard InChI Key RCEZHZCJCYGMGP-UHFFFAOYSA-N
SMILES C1CNCCC1NC(=O)C2=CC=CC=C2.O
Canonical SMILES C1CNCCC1NC(=O)C2=CC=CC=C2.O

Introduction

Chemical Identity and Fundamental Properties

N-(Piperidin-4-yl)benzamide hydrate belongs to the class of piperidine derivatives, with the molecular formula C₁₂H₁₆N₂O·H₂O and a molar mass of 222.29 g/mol (anhydrous: 204.27 g/mol) . The compound exists as a white to off-white crystalline powder, with a melting point of 137°C and a predicted boiling point of 412.4±38.0°C . Its density is approximately 1.11±0.1 g/cm³, and it exhibits low vapor pressure (5.26×10⁻⁶ mmHg at 25°C) . The hydrate form enhances stability, as evidenced by its storage recommendation at 2–8°C .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂O·H₂O
Molar Mass222.29 g/mol
Melting Point137°C
Boiling Point412.4±38.0°C (predicted)
Density1.11±0.1 g/cm³
Vapor Pressure5.26×10⁻⁶ mmHg (25°C)
SolubilityStable in aqueous media

Structural Characteristics and Conformational Analysis

X-ray crystallography reveals that the piperidine ring adopts a chair conformation, with a dihedral angle of 31.63° between the piperidine and benzene rings . The C=O bond length in the benzamide group measures 1.231 Å, consistent with typical amide bond distances . The water molecule participates in a network of hydrogen bonds, acting as both donor (O–H···O, O–H···N) and acceptor (N–H···O), which stabilizes the crystal lattice . These interactions contribute to the compound’s hygroscopic nature and influence its solubility profile.

Table 2: Selected Bond Lengths and Angles

ParameterValueSource
C=O Bond Length1.231 Å
Dihedral Angle31.63°
N–H···O Hydrogen Bond2.892 Å
O–H···N Hydrogen Bond2.763 Å

Synthetic Pathways and Methodological Considerations

The synthesis of N-(piperidin-4-yl)benzamide hydrate can be inferred from analogous protocols for related piperidine benzamides. A patent describing the synthesis of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide provides a framework for adaptation:

  • Transfer Hydrogenation: Piperidine-4-carboxylic acid is methylated using formaldehyde under palladium-catalyzed transfer hydrogenation to yield 1-methylpiperidine-4-carboxylic acid .

  • Amide Formation: Reaction with thionyl chloride and diethylamine produces N,N-diethyl-1-methylpiperidine-4-carboxamide .

  • Grignard Coupling: A Grignard reagent (e.g., isopropylmagnesium chloride) facilitates coupling with 2,6-dibromopyridine, followed by hydrobromic acid treatment to form the piperidine-carbonyl intermediate .

  • Hydration: Crystallization from aqueous media introduces the water molecule, yielding the hydrate form.

CompoundIC₅₀ (μM)Target PathwayEffect
470.25p53/p21, AMPKCell cycle arrest
121.42Cyclin B1 inhibitionApoptosis induction

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